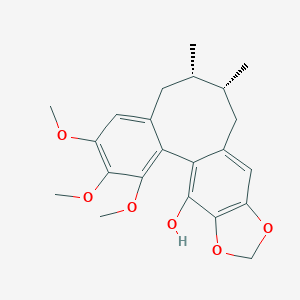

Gomisin M2

Description

Properties

CAS No. |

82425-45-4 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(9S,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12-/m0/s1 |

InChI Key |

PDDXWOMYBJCSQB-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Gomisin M2 from Schisandra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a dibenzocyclooctadiene lignan isolated from the plant Schisandra, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, with a focus on its anti-tumor and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activities of this compound

Current research indicates that this compound exhibits significant therapeutic potential in several key areas:

-

Anti-Tumor Activity: this compound has demonstrated potent activity against breast cancer, particularly triple-negative breast cancer (TNBC) cell lines. It effectively inhibits the proliferation of cancer stem cells, induces apoptosis, and downregulates critical signaling pathways involved in tumor progression.

-

Anti-Inflammatory Activity: this compound has shown notable anti-inflammatory effects in the context of skin inflammation, such as in models of psoriasis and atopic dermatitis. It acts by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.

-

Neuroprotective and Hepatoprotective Potential: While direct studies on this compound are limited, research on other closely related gomisins from Schisandra suggests potential neuroprotective and hepatoprotective activities. These related compounds have been shown to protect neuronal cells from oxidative stress and liver cells from various toxins. Further investigation into this compound's effects in these areas is warranted.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 60 | 48 |

| HCC1806 | Triple-Negative Breast Cancer | 57 | 48 |

| MCF10A | Non-cancerous breast epithelial | > 80 | 48 |

Table 2: Effect of this compound on Mammosphere Formation in Breast Cancer Stem Cells [1]

| Cell Line | This compound Concentration (µM) | Inhibition of Mammosphere Formation |

| MDA-MB-231 | 20 | Significant |

| MDA-MB-231 | 40 | Significant |

| HCC1806 | 30 | Significant |

| HCC1806 | 60 | Significant |

Table 3: Anti-Inflammatory Effects of this compound on Keratinocytes

| Cell Line | Treatment | Effect |

| HaCaT | TNF-α (10 ng/ml) + IFN-γ (10 ng/ml) + this compound (0.1, 1, 10 µM) | Decreased mRNA expression of IL-1β, IL-6, CXCL8, and CCL22 |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway in Breast Cancer

In breast cancer cells, this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for the self-renewal of cancer stem cells. This compound treatment leads to a decrease in the levels of β-catenin and Cyclin D1, and an increase in the phosphorylation of GSK-3β, which promotes the degradation of β-catenin.[1]

STAT1/NF-κB Signaling Pathway in Inflammation

In the context of skin inflammation, this compound has been found to inhibit the STAT1 and NF-κB signaling pathways in keratinocytes.[2][3] These pathways are activated by pro-inflammatory cytokines like TNF-α and IFN-γ, leading to the expression of inflammatory mediators. This compound treatment suppresses the phosphorylation of STAT1 and the nuclear translocation of the p65 subunit of NF-κB.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Western Blot Analysis for Wnt/β-catenin Pathway Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in the Wnt/β-catenin pathway in breast cancer cells.

Cell Lines: MDA-MB-231 and HCC1806 human breast cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 and HCC1806 cells in appropriate media.

-

Treat cells with increasing doses of this compound (e.g., 10, 20, 40, 80 µM) or DMSO (vehicle control) for 48 hours.[1]

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. The following primary antibodies from Cell Signaling Technology were used in a key study[1]:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/ Dermatophagoides farinae Extract-Induced BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Catenin Is Required for the Tumorigenic Behavior of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Anti-Inflammatory Effects of Gomisin M2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2 (GM2) is a lignan isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has highlighted the potent anti-inflammatory properties of this compound, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological effects of this compound on inflammation, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways that are central to the inflammatory response. The primary molecular targets identified to date are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 1 (STAT1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, stimuli such as tumor necrosis factor-alpha (TNF-α) trigger a cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress this pathway. It inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm. This blockade of NF-κB nuclear translocation leads to a significant reduction in the expression of pro-inflammatory mediators.[1][2]

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Inhibition of the STAT1 Signaling Pathway

The JAK-STAT pathway is another crucial signaling cascade in inflammation, particularly in response to interferons (IFNs). Upon stimulation with IFN-γ, the Janus kinases (JAKs) associated with the IFN-γ receptor are activated, leading to the phosphorylation of STAT1. Phosphorylated STAT1 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of IFN-inducible genes, many of which are pro-inflammatory.

This compound has been demonstrated to inhibit the phosphorylation of STAT1 in response to IFN-γ stimulation.[1][2] By preventing the activation of STAT1, this compound effectively curtails the expression of a subset of inflammatory genes, further contributing to its anti-inflammatory profile.

Figure 2: Inhibition of the STAT1 Signaling Pathway by this compound.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in HaCaT Keratinocytes

| Parameter | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition | Reference |

| IL-1β mRNA expression | HaCaT | TNF-α/IFN-γ | 10 | Significant reduction | [1] |

| IL-6 mRNA expression | HaCaT | TNF-α/IFN-γ | 10 | Significant reduction | [1] |

| CXCL8 (IL-8) mRNA expression | HaCaT | TNF-α/IFN-γ | 10 | Significant reduction | [1] |

| CCL22 mRNA expression | HaCaT | TNF-α/IFN-γ | 10 | Significant reduction | [1] |

| STAT1 Phosphorylation | HaCaT | TNF-α/IFN-γ | 10 | Significant inhibition | [1] |

| NF-κB p65 Nuclear Translocation | HaCaT | TNF-α/IFN-γ | 10 | Significant inhibition | [1] |

Table 2: In Vivo Effects of this compound in Mouse Models of Skin Inflammation

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| Ear Thickness | DNCB/DFE-induced Atopic Dermatitis | 10 mg/kg (oral) | Significant reduction | [1] |

| Epidermal Thickness | DNCB/DFE-induced Atopic Dermatitis | 10 mg/kg (oral) | Significant reduction | [1] |

| Serum IgE Levels | DNCB/DFE-induced Atopic Dermatitis | 10 mg/kg (oral) | Significant reduction | [1] |

| Serum IgG2a Levels | DNCB/DFE-induced Atopic Dermatitis | 10 mg/kg (oral) | Significant reduction | [1] |

| Ear IL-1β, IL-4, IL-5, IL-6, TSLP expression | DNCB/DFE-induced Atopic Dermatitis | 10 mg/kg (oral) | Significant reduction | [1] |

| Skin Thickness | Imiquimod-induced Psoriasis | 10 mg/kg (oral) | Significant reduction | [2] |

| PASI Score | Imiquimod-induced Psoriasis | 10 mg/kg (oral) | Significant reduction | [2] |

| Serum IgG2a Levels | Imiquimod-induced Psoriasis | 10 mg/kg (oral) | Significant reduction | [2] |

| Serum TNF-α Levels | Imiquimod-induced Psoriasis | 10 mg/kg (oral) | Significant reduction | [2] |

| Splenic Th1 and Th17 Cell Populations | Imiquimod-induced Psoriasis | 10 mg/kg (oral) | Significant reduction | [2] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Inflammatory Stimulation: To induce an inflammatory response, HaCaT cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with a combination of recombinant human TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the specified duration of the experiment.

MTT Assay for Cell Viability

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control group.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

After treatment, total RNA is extracted from HaCaT cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., IL-1β, IL-6, CXCL8, CCL22) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-IκBα, IκBα, p-p65, p65, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo Mouse Model of Atopic Dermatitis

-

Animals: Female BALB/c mice (6-8 weeks old).

-

Induction of Atopic Dermatitis: Apply 150 µL of 1% 2,4-dinitrochlorobenzene (DNCB) solution in acetone/olive oil (3:1) to the shaved dorsal skin and right ear of the mice. After 3 days, challenge with 0.5% DNCB every other day for 2 weeks. Subsequently, apply 20 µL of Dermatophagoides farinae extract (DFE) to the right ear every other day for 2 weeks.

-

This compound Treatment: Administer this compound (e.g., 10 mg/kg) orally once daily during the DFE challenge period.

-

Evaluation:

-

Measure ear thickness using a digital caliper.

-

Collect blood samples for the measurement of serum IgE and IgG2a levels by ELISA.

-

Euthanize the mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and qPCR analysis of inflammatory cytokine expression.

-

Figure 3: A Representative Experimental Workflow for an In Vivo Study.

Conclusion

This compound has demonstrated significant anti-inflammatory properties by targeting the NF-κB and STAT1 signaling pathways. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for inflammatory diseases, particularly those affecting the skin such as atopic dermatitis and psoriasis. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological effects and clinical potential of this promising natural compound. As our understanding of the intricate mechanisms of inflammation continues to grow, molecules like this compound that can modulate key signaling nodes offer a promising avenue for the development of next-generation anti-inflammatory therapies.

References

- 1. This compound Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin M2: A Technical Guide to its Natural Sources and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a dibenzocyclooctadiene lignan, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, and summarizing its known biological effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the extraction, quantification, and mechanistic action of this promising natural product.

Introduction to this compound

This compound is a bioactive lignan predominantly isolated from plants of the Schisandraceae family.[1] Lignans are a class of polyphenolic compounds known for their wide range of biological activities, and this compound is no exception. It has demonstrated potential as an anti-HIV, anti-cancer, and anti-allergic agent.[1] Its multifaceted therapeutic potential has spurred further investigation into its natural abundance, methods of isolation, and the molecular pathways it modulates.

Natural Sources of this compound

The primary natural sources of this compound are various species of the genus Schisandra. The fruits of these plants, often referred to as magnolia berries or five-flavor fruit, are rich in a variety of lignans, including this compound.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |

| Schisandra chinensis | Fruit | Ethanol Extract | 2.17 ± 0.07 mg/g | [2] |

| Schisandra rubriflora | Fruit | Not Specified | Detected (Quantification not provided) | [3] |

| Schisandra viridis | Leaves | Not Specified | Isolated (Quantification not provided) | [4] |

Further research is required to quantify the concentration of this compound in a wider range of Schisandra species and different plant tissues to fully understand its distribution in nature.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of lignans from Schisandra species.

3.1.1. Extraction

-

Material Preparation: Air-dried and powdered fruits of Schisandra chinensis are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is rich in lignans, is retained.

-

Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard.

-

Recrystallization: The fractions rich in this compound are combined, concentrated, and recrystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Quantitative Analysis by HPLC-UV

A high-performance liquid chromatography (HPLC) method with UV detection is a common technique for the quantification of this compound.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Curve: A calibration curve is generated using a series of known concentrations of a purified this compound standard. The linearity of the curve should be established (e.g., R² > 0.998).

-

Limits of Detection (LOD) and Quantification (LOQ): For a typical HPLC-UV method, the LOD for this compound can be around 0.05 µg/mL, and the LOQ can be around 0.14 µg/mL.[2]

Structural Elucidation by NMR

The chemical structure of isolated this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy. Both ¹H-NMR and ¹³C-NMR are employed to elucidate the complete chemical structure, which is then compared with published spectral data for confirmation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Wnt/β-catenin and NF-κB pathways.

Inhibition of the Wnt/β-Catenin Signaling Pathway

This compound has been shown to downregulate the Wnt/β-catenin pathway, which is often aberrantly activated in cancer. It achieves this by decreasing the levels of key pathway components, including β-catenin and Cyclin D1, and by modulating the phosphorylation state of GSK3β.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Inhibition of the NF-κB and STAT1 Signaling Pathways

This compound also demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways. It prevents the nuclear translocation of NF-κB and reduces the phosphorylation of STAT1, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: this compound inhibits NF-κB and STAT1 signaling pathways.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, pleiotropic biological activities. Its presence in various Schisandra species makes these plants valuable natural sources for its isolation. The detailed experimental protocols for extraction, purification, and quantification provide a solid foundation for further research and development. The elucidation of its inhibitory effects on critical signaling pathways, such as Wnt/β-catenin and NF-κB, offers clear avenues for its potential therapeutic applications in cancer and inflammatory diseases. This technical guide serves as a foundational resource to encourage and facilitate continued investigation into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (Open Access) Isolation and Quantitative Analysis of Schisandrin, Gomisin A and this compound From Schisandra chinensis (2019) | Yeong-Eun Kim | 3 Citations [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin M2 chemical structure and properties

An In-depth Technical Guide to Gomisin M2: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably from the fruits of Schisandra rubriflora and Schisandra chinensis.[1] These plants have a long history of use in traditional medicine, and their bioactive compounds, including this compound, are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a structurally complex molecule with a tetracyclic core. The most commonly studied isomer is (+)-Gomisin M2, which has a specific stereochemistry that is crucial for its biological activity.

The IUPAC name for (+)-Gomisin M2 is (9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol.[1]

Table 1: Chemical and Physical Properties of (+)-Gomisin M2

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₆O₆ | [2] |

| Molecular Weight | 386.44 g/mol | [2] |

| CAS Number | 82425-45-4 | [2] |

| Appearance | Solid | [3] |

| Melting Point | Data not available | [3][4] |

| Boiling Point | Data not available | [3] |

| Water Solubility | Data not available | [3][4] |

| Storage | Store at -20°C (powder) or -80°C (in solvent) | [3] |

Note on Stereochemistry: It is important to distinguish (+)-Gomisin M2 (PubChem CID: 16728078) from its other stereoisomers, as the spatial arrangement of the atoms can significantly impact biological activity.[1][5]

Spectral Data

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-allergic, and anti-HIV activities. Its hepatoprotective and neuroprotective potentials are also areas of interest, largely based on the activities of related gomisins.

Anti-Cancer Activity

This compound has shown significant potential in oncology, particularly against triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cell lines and targets breast cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[8][9]

-

Mechanism: The anti-cancer effects of this compound are mediated through the downregulation of the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for cell proliferation and self-renewal in cancer stem cells. This compound has been shown to decrease the expression of key downstream targets of this pathway, such as CyclinD1 and β-catenin, while modulating the phosphorylation status of GSK3β and β-catenin.[8] Additionally, this compound induces apoptosis and disrupts the mitochondrial membrane potential in breast cancer cells.[8][9]

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Source(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Alamar blue assay | IC₅₀ | 60 µM (48h) | [8] |

| HCC1806 | Triple-Negative Breast Cancer | Alamar blue assay | IC₅₀ | 57 µM (48h) | [8] |

Anti-Inflammatory and Anti-Allergic Activities

This compound exhibits potent anti-inflammatory and anti-allergic properties by modulating the responses of key immune cells.

-

Mechanism in Allergic Inflammation: In mast cells, which are central to allergic reactions, this compound inhibits degranulation and the release of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved by suppressing the activation of the spleen tyrosine kinases Lyn and Fyn, which are upstream signaling molecules in the FcεRI receptor pathway, and by attenuating the increase in intracellular calcium levels.[10]

-

Mechanism in Skin Inflammation: In keratinocytes, this compound has been shown to alleviate inflammation by inhibiting the STAT1 and NF-κB signaling pathways. This leads to a reduction in the expression of various inflammatory cytokines and chemokines.[5] These findings suggest its potential as a therapeutic agent for inflammatory skin conditions such as psoriasis and atopic dermatitis.[5]

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV).

Table 3: Anti-HIV Activity of this compound

| Assay | Endpoint | Result | Source(s) |

| Anti-HIV Assay | EC₅₀ | 2.4 µM | [10] |

Hepatoprotective and Neuroprotective Potential

While the hepatoprotective and neuroprotective effects of this compound are not as extensively studied as those of other lignans from Schisandra, such as Gomisin A and N, preliminary evidence and analogous studies suggest potential mechanisms.

-

Hepatoprotective Potential: this compound is described as a hepatoprotective agent.[2] The proposed mechanisms, based on related compounds, may involve the inhibition of NF-κB activation, suppression of inflammatory cytokines, and protection against mitochondrial damage.[2][11][12]

-

Neuroprotective Potential: The potential for Alzheimer's disease research has been noted.[10] Studies on other gomisins, like Gomisin N, have shown neuroprotective effects through the activation of the Nrf2 signaling pathway and targeting of GSK3β to combat oxidative stress.[13] Gomisin J has demonstrated neuroprotection in cerebral ischemia/reperfusion models through anti-apoptotic, anti-inflammatory, and antioxidant effects.[14] These findings provide a basis for future investigation into the neuroprotective capabilities of this compound.

Experimental Protocols

The following are summaries of methodologies used in key studies to evaluate the biological activities of this compound.

Anti-Cancer Activity Assessment (In Vitro)

-

Cell Culture: Triple-negative breast cancer cell lines (MDA-MB-231, HCC1806) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Viability Assay (Alamar Blue):

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Alamar blue reagent is added to each well, and plates are incubated.

-

Fluorescence is measured to determine cell viability, and IC₅₀ values are calculated.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Cells are treated with this compound.

-

Both floating and adherent cells are collected.

-

Cells are washed and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.

-

The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

-

-

Western Blot Analysis for Signaling Pathways:

-

Cells are treated with this compound, and cell lysates are prepared.

-

Protein concentrations are determined (e.g., using a BCA assay).

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, CyclinD1, GSK3β, p-GSK3β).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Allergic Activity Assessment (In Vitro)

-

Mast Cell Culture: RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are cultured. For sensitization, cells are incubated with anti-DNP IgE.

-

Degranulation Assay (β-hexosaminidase release):

-

IgE-sensitized cells are pre-treated with this compound.

-

Degranulation is induced by challenging the cells with DNP-HSA antigen.

-

The release of β-hexosaminidase into the supernatant is measured by a colorimetric assay.

-

-

Cytokine Measurement (ELISA):

-

Supernatants from stimulated mast cells are collected.

-

The concentrations of cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Caption: Inhibition of STAT1 and NF-κB pathways in keratinocytes by this compound.

Caption: A generalized workflow for assessing the anti-cancer effects of this compound.

Conclusion

This compound is a promising bioactive lignan with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its demonstrated efficacy in inhibiting cancer cell proliferation and modulating inflammatory responses through specific signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. While data on some of its physical properties and the full extent of its biological activities are still emerging, this technical guide consolidates the current knowledge to support ongoing research and development efforts in leveraging this compound for novel therapeutic strategies.

References

- 1. (+)Gomisin-M2 | C22H26O6 | CID 16728078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)this compound | 82425-45-4 | HDA42545 | Biosynth [biosynth.com]

- 3. This compound|82425-45-4|MSDS [dcchemicals.com]

- 4. Showing Compound this compound (FDB029995) - FooDB [foodb.ca]

- 5. This compound | C22H26O6 | CID 38363711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin M2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gomisin M2, a bioactive lignan isolated from Schisandra chinensis. The document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential therapeutic applications in oncology and inflammatory diseases.

Core Chemical and Physical Properties

This compound is a dibenzocyclooctadiene lignan with the following key identifiers:

| Property | Value | Reference |

| CAS Number | 82425-45-4 | [1][2][3] |

| Molecular Formula | C₂₂H₂₆O₆ | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

Anti-Cancer Activity: Targeting Breast Cancer Stem Cells

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly against breast cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.

Quantitative Data: Cytotoxicity

This compound has demonstrated selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while showing minimal effect on normal breast epithelial cells.

| Cell Line | Type | IC₅₀ (48h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 60 µM |

| HCC1806 | Triple-Negative Breast Cancer | 57 µM |

| MCF10A | Normal Breast Epithelial | > 80 µM |

Data sourced from a study by Yang et al. (2019).[1]

Signaling Pathway: Inhibition of Wnt/β-Catenin

This compound exerts its anti-cancer effects by downregulating the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell self-renewal.[1][2] Treatment with this compound leads to a dose- and time-dependent decrease in key pathway components.

Experimental Protocols

-

Cell Lines: MDA-MB-231, HCC1806, and MCF10A.

-

Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability is assessed using the Alamar Blue assay according to the manufacturer's instructions.[1]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response curves.

-

Objective: To determine the effect of this compound on the expression of proteins in the Wnt/β-catenin pathway.

-

Procedure:

-

Cells are treated with different concentrations of this compound for specified time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against CyclinD1, β-catenin, p-GSK3β, and p-β-catenin, followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.[1]

-

Anti-Allergic and Anti-Inflammatory Activities

This compound has demonstrated significant potential in mitigating allergic and inflammatory responses by targeting key signaling molecules in immune cells.

Signaling Pathway: Inhibition of Mast Cell Activation

This compound inhibits mast cell-mediated allergic inflammation by attenuating the activation of FcεRI-mediated Lyn and Fyn, which are crucial upstream signaling molecules.[4] This leads to the suppression of downstream events, including calcium influx and the release of inflammatory mediators.

Signaling Pathway: Inhibition of Pro-inflammatory Pathways in Psoriasis

In the context of skin inflammation, such as psoriasis, this compound has been shown to inhibit the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-κB (NF-κB) in activated keratinocytes.[5][6]

Experimental Protocols

-

Animal Model: BALB/c mice.

-

Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to the shaved back of the mice for a specified number of days to induce psoriasis-like skin inflammation.

-

Treatment: this compound is administered orally to the treatment group.

-

Assessment: Disease severity is evaluated by scoring erythema, scaling, and skin thickness. Histological analysis of skin biopsies is performed to assess epidermal thickness and inflammatory cell infiltration. Levels of inflammatory markers in serum and skin tissue are measured by ELISA and RT-qPCR.[5]

-

Cell Line: HaCaT keratinocytes.

-

Stimulation: Cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment.

-

Treatment: Cells are pre-treated with this compound before stimulation.

-

Analysis: The expression of inflammatory cytokines and chemokines (e.g., CCL17, IL-1β, IL-6, IL-8) is measured by RT-qPCR. The activation of signaling proteins like STAT1 and NF-κB is assessed by Western blot.[5]

Summary and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. Its ability to selectively target cancer stem cells through the Wnt/β-catenin pathway warrants further investigation for the development of novel anti-cancer therapies. Furthermore, its potent anti-allergic and anti-inflammatory properties, mediated by the inhibition of key signaling pathways in immune cells and keratinocytes, suggest its utility in treating a range of inflammatory skin conditions. Future research should focus on optimizing its delivery, evaluating its efficacy and safety in more advanced preclinical and clinical settings, and further elucidating its molecular targets.

References

- 1. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H26O6 | CID 38363711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin M2: A Technical Guide to its Discovery, Background, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, has emerged as a promising natural product with a diverse range of biological activities. First identified in 1982, this compound has since been the subject of numerous studies investigating its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed examination of its reported anti-cancer, anti-HIV, and anti-allergic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's mechanisms of action and the methodologies used to elucidate them.

Discovery and Historical Background

This compound was first isolated and structurally elucidated in 1982 by a team of Japanese researchers led by Yukinobu Ikeya. Their findings were published in the Chemical & Pharmaceutical Bulletin in a paper titled, "The constituents of Schizandra chinensis BAILL. X. The structures of γ-Schizandrin and four new lignans, (-)-Gomisins L1 and L2, (±)-Gomisin M1, and (+)-Gomisin M2."[1][2] The compound was isolated from the fruits of Schisandra chinensis, a plant that has been used for centuries in traditional medicine in East Asia. This compound belongs to a class of lignans known as dibenzocyclooctadiene lignans, which are characteristic chemical constituents of the Schisandra genus.[3] Since its discovery, this compound has been isolated from other Schisandra species as well, including Schisandra viridis and Schisandra rubriflora.[4][5]

Quantitative Data Summary

The biological activities of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Alamar Blue Assay | IC50 (48h) | 60 µM | [4] |

| HCC1806 | Triple-Negative Breast Cancer | Alamar Blue Assay | IC50 (48h) | 57 µM | [4] |

| MCF10A | Non-tumorigenic Breast Epithelial | Alamar Blue Assay | IC50 (48h) | 85 µM | [4] |

Table 2: Anti-HIV Activity of this compound

| Virus Strain | Cell Line | Assay | Parameter | Value | Reference |

| Not Specified | Not Specified | Not Specified | EC50 | 2.4 µM | MedChemExpress Data |

Table 3: Anti-Allergic Activity of this compound

| Model | Mediator Release | Assay | Parameter | Value | Reference |

| IgE-mediated passive cutaneous anaphylaxis (PCA) | Not Applicable | In vivo mouse model | Effective Dose | 0.1–10 mg/kg (oral) | [3][6] |

| RBL-2H3 cells | β-hexosaminidase | In vitro degranulation assay | IC50 | ~10 µM | [3] |

Experimental Protocols

Isolation and Characterization of this compound from Schisandra chinensis

A detailed protocol for the isolation of this compound has been described.[7] The general steps are as follows:

-

Extraction: The dried and ground fruits of Schisandra chinensis are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under vacuum.

-

Partitioning: The crude extract is suspended in water and successively partitioned with dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The CH2Cl2 fraction, which contains this compound, is subjected to silica gel column chromatography with a gradient of ether/acetone to yield several fractions.

-

Purification: The fraction containing this compound is further purified using Sephadex LH-20 column chromatography with a methanol/water eluent, followed by medium-pressure liquid chromatography (MPLC) with a methanol/water gradient.

-

Structure Elucidation: The structure of the purified this compound is confirmed by comparing its 1H and 13C-NMR spectral data with previously published values.

Anti-Cancer Activity Assessment (Alamar Blue Assay)

The cytotoxic effects of this compound on breast cancer cell lines can be determined using the Alamar Blue assay as described in the literature.[4]

-

Cell Culture: Human triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) and a non-tumorigenic breast epithelial cell line (MCF10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

-

Alamar Blue Assay: After the treatment period, Alamar Blue reagent is added to each well, and the plates are incubated for a specified time. The fluorescence is then measured using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Anti-Allergic Activity Assessment (Passive Cutaneous Anaphylaxis Model)

The in vivo anti-allergic effect of this compound can be evaluated using the IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model.[3]

-

Sensitization: Mice are sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into one ear.

-

Drug Administration: After a sensitization period (e.g., 48 hours), this compound is administered orally at different doses.

-

Challenge: One hour after drug administration, the mice are intravenously injected with a mixture of DNP-human serum albumin (HSA) and Evans blue dye.

-

Evaluation: After a set time (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The amount of dye extravasation in the ear tissue, which is proportional to the allergic reaction, is quantified by measuring the absorbance of a formamide extract of the ear tissue.

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway

This compound has been shown to exert its anti-cancer effects in breast cancer by downregulating the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for cancer stem cell self-renewal and proliferation. The key steps in the this compound-mediated inhibition are depicted in the following diagram.

Caption: this compound inhibits the Wnt/β-catenin pathway by promoting GSK3β activity, leading to β-catenin degradation.

General Experimental Workflow for Assessing the Anti-Cancer Effects of this compound

The following diagram illustrates a typical experimental workflow for investigating the anti-cancer properties of a natural product like this compound, from initial screening to in vivo validation.

Caption: A streamlined workflow for evaluating the anti-cancer potential of this compound.

Conclusion

This compound, a naturally occurring dibenzocyclooctadiene lignan, has demonstrated significant potential as a therapeutic agent in preclinical studies. Its well-documented anti-cancer, anti-HIV, and anti-allergic activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists, offering a comprehensive overview of the discovery, historical context, and key experimental data related to this compound. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate the design and execution of future studies aimed at fully elucidating the therapeutic potential of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. A Cinnamon-Derived Procyanidin Compound Displays Anti-HIV-1 Activity by Blocking Heparan Sulfate- and Co-Receptor- Binding Sites on gp120 and Reverses T Cell Exhaustion via Impeding Tim-3 and PD-1 Upregulation | PLOS One [journals.plos.org]

- 3. This compound Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 5. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Gomisin M2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M2, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. Extensive research has highlighted its potential as a therapeutic agent in several key areas, including oncology, inflammation, and allergic reactions. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Molecular Targets

This compound exerts its biological effects by modulating multiple signaling pathways implicated in the pathogenesis of various diseases. The primary therapeutic areas of interest and their corresponding molecular targets are summarized below.

Oncology: Targeting Breast Cancer Stem Cells

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells and breast cancer stem cells (CSCs). Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and downregulation of key survival pathways.

A crucial pathway in the self-renewal of cancer stem cells, the Wnt/β-catenin pathway is a key target of this compound. By inhibiting this pathway, this compound effectively suppresses the proliferation of breast CSCs.[1] this compound treatment leads to a dose- and time-dependent downregulation of key components of this pathway, including β-catenin and CyclinD1, while upregulating the phosphorylated, inactive form of β-catenin (p-β-catenin).[1][2]

Inflammation: Alleviating Psoriasis-like Skin Inflammation

This compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of chronic inflammatory skin diseases like psoriasis.[3][4] Its therapeutic effects are mediated through the inhibition of pro-inflammatory signaling cascades in keratinocytes.

In activated keratinocytes, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[3][5] This dual inhibition leads to a significant reduction in the gene expression of various inflammatory cytokines and chemokines.[3][4][6]

Allergic Inflammation: Mast Cell Stabilization

Preclinical studies have indicated that this compound possesses anti-allergic properties by suppressing mast cell-mediated allergic inflammation. This is achieved by targeting key signaling molecules involved in mast cell activation.

This compound has been found to inhibit the phosphorylation of the Src family kinases Lyn and Fyn. These kinases are crucial early signaling molecules in the activation of mast cells following FcεRI engagement. By inhibiting Lyn and Fyn, this compound effectively attenuates downstream signaling events that lead to degranulation and the release of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the therapeutic effects of this compound.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result | Reference |

| MDA-MB-231 | Cell Viability (MTT) | IC50 | 60 | 50% inhibition of cell viability | [1] |

| HCC1806 | Cell Viability (MTT) | IC50 | 57 | 50% inhibition of cell viability | [1] |

| MCF10A | Cell Viability (MTT) | IC50 | 85 | 50% inhibition of cell viability | [1] |

| MDA-MB-231 | Apoptosis (FACS) | % Apoptotic Cells | 10 | Significant increase in apoptosis | |

| 20 | Dose-dependent increase in apoptosis | ||||

| 40 | Dose-dependent increase in apoptosis | ||||

| 80 | Dose-dependent increase in apoptosis | ||||

| HCC1806 | Apoptosis (FACS) | % Apoptotic Cells | 10 | Significant increase in apoptosis | |

| 20 | Dose-dependent increase in apoptosis | ||||

| 40 | Dose-dependent increase in apoptosis | ||||

| 80 | Dose-dependent increase in apoptosis |

Table 2: Modulation of Wnt/β-Catenin Pathway Proteins by this compound in Breast Cancer Cells

| Cell Line | Protein | This compound Concentration (µM) | Change in Protein Expression | Reference |

| MDA-MB-231 | CyclinD1 | Dose-dependent | Downregulation | [1] |

| β-catenin | Dose-dependent | Downregulation | [1] | |

| p-GSK3β | Dose-dependent | Downregulation | [1] | |

| p-β-catenin | Dose-dependent | Upregulation | [1] | |

| GSK3-β | Dose-dependent | Upregulation | [1] | |

| HCC1806 | CyclinD1 | Dose-dependent | Downregulation | [1] |

| β-catenin | Dose-dependent | Downregulation | [1] | |

| p-GSK3β | Dose-dependent | Downregulation | [1] | |

| p-β-catenin | Dose-dependent | Upregulation | [1] | |

| GSK3-β | Dose-dependent | Upregulation | [1] |

Table 3: Anti-Inflammatory Effects of this compound in a Psoriasis Model

| Parameter | Treatment Group | Result | Reference |

| PASI Score | This compound (oral) | Dose-dependent reduction in PASI score | [3][6] |

| Skin Thickness | This compound (oral) | Reduction in epidermal and dermal thickness | [3] |

| Transepidermal Water Loss | This compound (oral) | Reduction in TEWL | [3] |

| MPO-associated cell infiltration | This compound (oral) | Decreased infiltration | [3] |

| Serum IgG2a levels | This compound (oral) | Reduction in pathologically increased levels | [3] |

| Serum TNF-α levels | This compound (oral) | Reduction in pathologically increased levels | [3] |

Table 4: Effect of this compound on Cytokine mRNA Expression in Activated Keratinocytes

| Cytokine/Chemokine | This compound Treatment | Change in mRNA Expression | Reference |

| CCL17 | Pre-treatment | Decrease | [6] |

| IL-1β | Pre-treatment | Decrease | [6] |

| IL-6 | Pre-treatment | Decrease | [6] |

| IL-8 | Pre-treatment | Decrease | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Lines: MDA-MB-231, HCC1806 (triple-negative breast cancer), MCF10A (non-tumorigenic breast epithelial).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Lines: MDA-MB-231, HCC1806.

-

Procedure:

-

Treat cells with different concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

-

Western Blot Analysis

-

Target Pathways: Wnt/β-catenin, STAT1, NF-κB.

-

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-β-catenin, CyclinD1, p-STAT1, STAT1, p-p65, p65, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

In Vivo Psoriasis-like Skin Inflammation Model

-

Animal Model: BALB/c mice.

-

Procedure:

-

Induce psoriasis-like skin inflammation by topical application of imiquimod (IMQ) cream on the shaved back skin of the mice for a specified number of days.

-

Administer this compound orally at different doses daily during the induction period.

-

Monitor and score the severity of the skin lesions daily using the Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness.

-

At the end of the experiment, collect skin tissue for histological analysis and blood samples for measuring serum levels of inflammatory markers (e.g., IgG2a, TNF-α).

-

In Vitro Src Family Kinase Assay (Lyn/Fyn)

-

Objective: To determine the inhibitory effect of this compound on the kinase activity of Lyn and Fyn.

-

Procedure (based on immunoprecipitation kinase assay):

-

Immunoprecipitation:

-

Lyse mast cells (e.g., RBL-2H3) with a suitable lysis buffer.

-

Incubate the cell lysates with anti-Lyn or anti-Fyn antibodies to immunoprecipitate the respective kinases.

-

Capture the immune complexes using Protein A/G-agarose beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated beads with kinase buffer.

-

Resuspend the beads in kinase buffer containing a substrate (e.g., enolase) and [γ-³²P]ATP, in the presence or absence of varying concentrations of this compound.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Detection:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the extent of kinase inhibition by this compound.

-

-

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits pro-inflammatory signaling pathways.

Caption: Western blot experimental workflow.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent with significant potential in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as Wnt/β-catenin, STAT1, and NF-κB provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural compound. Continued research is warranted to further elucidate its mechanisms of action, evaluate its efficacy and safety in more advanced preclinical and clinical settings, and explore its potential in other therapeutic areas.

References

- 1. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - Figure f8 | Aging [aging-us.com]

- 3. This compound alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Molecular Interactions of Gomisin M2 with Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M2, a lignan isolated from Schisandra viridis, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. While a specific, single cellular receptor for this compound has not been definitively identified, a growing body of evidence indicates that its mechanism of action involves the modulation of multiple intracellular signaling pathways. This technical guide provides an in-depth analysis of the known molecular interactions of this compound, with a focus on its impact on the Wnt/β-catenin and mast cell activation pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the affected signaling cascades to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-231 (TNBC) | Cell Viability | IC50 (48h) | 60 µM | [1] |

| HCC1806 (TNBC) | Cell Viability | IC50 (48h) | 57 µM | [1] |

| MCF10A (Normal) | Cell Viability | IC50 (48h) | > 80 µM | [1] |

| - | Anti-HIV Activity | EC50 | 2.4 µM |

Table 1: Cytotoxicity and Antiviral Activity of this compound. TNBC: Triple-Negative Breast Cancer.

Interaction with the Wnt/β-Catenin Signaling Pathway

This compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is a critical regulator of cancer stem cell self-renewal.[2] The primary mechanism of this inhibition appears to be through the modulation of Glycogen Synthase Kinase 3 Beta (GSK3-β).

In the canonical Wnt pathway, the inactivation of GSK3-β (via phosphorylation at Ser9) leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes like Cyclin D1 to promote cell proliferation. This compound disrupts this process by decreasing the phosphorylation of GSK3-β (p-GSK3β), thereby keeping GSK3-β in its active state.[1] Active GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This leads to a reduction in nuclear β-catenin and a downregulation of its target genes.

The following diagram illustrates the inhibitory effect of this compound on the Wnt/β-catenin pathway.

Interaction with Mast Cell Activation Pathways

This compound demonstrates significant anti-allergic and anti-inflammatory properties by inhibiting mast cell activation.[3] This is achieved through the suppression of early signaling events downstream of the high-affinity IgE receptor (FcεRI). Specifically, this compound inhibits the phosphorylation and activation of the Src family kinases Lyn and Fyn.[3]

The activation of Lyn and Fyn is a critical step in the FcεRI signaling cascade, leading to the phosphorylation of downstream targets such as Syk, which in turn activates pathways involving PLCγ, PI3K, and Akt.[4] These pathways ultimately result in increased intracellular calcium levels and the activation of NF-κB, leading to mast cell degranulation and the release of inflammatory mediators. By inhibiting Lyn and Fyn, this compound effectively blocks these downstream events.

The following diagram illustrates the points of inhibition by this compound in the mast cell activation pathway.

Experimental Protocols

Western Blot Analysis of Wnt/β-Catenin Pathway Proteins

This protocol describes a general procedure for analyzing the effect of this compound on key proteins in the Wnt/β-catenin pathway in breast cancer cell lines such as MDA-MB-231 and HCC1806.[1]

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate MDA-MB-231 or HCC1806 cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for specified time points (e.g., 24, 48 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, p-β-catenin, GSK3-β, p-GSK3β (Ser9), and Cyclin D1 overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase from IgE-sensitized RBL-2H3 cells.

Methodology:

-

Cell Sensitization: Plate RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE (e.g., 1 µg/mL) for 24 hours.

-

This compound Treatment: Wash the cells with Siraganian buffer and then pre-treat them with various concentrations of this compound for 1 hour.

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA (e.g., 100 ng/mL) for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for the degranulation assay. Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

-

β-Hexosaminidase Assay: In a 96-well plate, mix the supernatant or cell lysate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer. Incubate for 1 hour at 37°C. Stop the reaction with Na2CO3/NaHCO3 buffer.

-

Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Mitochondrial Membrane Potential (ΔΨm) Assay

This compound has been observed to block the mitochondrial membrane potential in breast cancer stem cells.[5] A common method to assess ΔΨm is using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Methodology:

-

Cell Treatment: Culture breast cancer stem cells and treat them with varying concentrations of this compound for the desired duration. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

-

TMRE Staining: Add TMRE to the cell culture medium at a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Gently harvest the cells, wash with PBS, and resuspend in fresh medium or PBS. Analyze the cells using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm or 561 nm) and an emission filter for red fluorescence.

-

Data Interpretation: A decrease in the mean fluorescence intensity of the TMRE signal in this compound-treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

Conclusion

This compound exerts its biological effects not through a single receptor but by modulating complex intracellular signaling networks. Its ability to inhibit the Wnt/β-catenin pathway provides a strong rationale for its investigation as an anti-cancer agent, particularly against cancer stem cells. Furthermore, its suppression of the Lyn/Fyn-mediated mast cell activation cascade highlights its potential as a novel anti-inflammatory and anti-allergic therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's mechanisms of action and the development of this promising natural compound into a clinically relevant therapeutic agent. Future research should aim to identify the direct molecular binding partners of this compound to further elucidate its intricate interactions with cellular machinery.

References

- 1. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oak.kribb.re.kr [oak.kribb.re.kr]

- 5. This compound from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Antiallergic Properties of Gomisin M2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gomisin M2, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with potent antiallergic and anti-inflammatory activities. This technical guide synthesizes the current scientific findings on the antiallergic effects of this compound, providing a detailed overview of its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

In Vitro Antiallergic Effects of this compound

This compound has been shown to effectively inhibit mast cell degranulation, a critical event in the immediate phase of allergic reactions. Mast cells, upon activation, release a variety of pre-formed mediators, including histamine and β-hexosaminidase, which contribute to the symptoms of allergy.

Studies on various mast cell lines, including mouse bone marrow-derived mast cells (mBMMCs), RBL-2H3 cells, and rat peritoneal mast cells (RPMCs), have demonstrated the dose-dependent inhibitory effect of this compound on the release of allergic mediators.[1] Pre-treatment with this compound markedly inhibited the release of histamine and β-hexosaminidase following IgE/Antigen stimulation.[1]

Table 1: Inhibitory Effects of this compound on Mast Cell Degranulation

| Cell Type | Mediator | Concentration of this compound (µM) | Inhibition (%) |

| mBMMCs | Histamine | 0.1 | ~20% |

| 1 | ~45% | ||

| 10 | ~70% | ||

| β-hexosaminidase | 0.1 | ~15% | |

| 1 | ~40% | ||

| 10 | ~65% | ||

| RBL-2H3 | Histamine | 0.1 | ~18% |

| 1 | ~40% | ||

| 10 | ~68% | ||

| β-hexosaminidase | 0.1 | ~20% | |

| 1 | ~42% | ||

| 10 | ~60% | ||

| RPMCs | Histamine | 0.1 | ~22% |

| 1 | ~48% | ||

| 10 | ~75% | ||

| β-hexosaminidase | 0.1 | ~18% | |

| 1 | ~45% | ||

| 10 | ~70% |

Note: The percentage of inhibition is approximated from graphical data presented in the source literature.[1]

Beyond its effects on immediate degranulation, this compound also suppresses the production and release of pro-inflammatory cytokines, which are key players in the late-phase allergic response and chronic allergic inflammation.[1][2] In IgE/antigen-stimulated mBMMCs and RBL-2H3 cells, this compound significantly reduced the gene expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in mBMMCs

| Cytokine | Concentration of this compound (µM) | Secretion (pg/mL) |

| TNF-α | 0 (Control) | ~2500 |

| 1 | ~1800 | |

| 10 | ~1000 | |

| IL-6 | 0 (Control) | ~1200 |

| 1 | ~800 | |

| 10 | ~400 |

Note: Secretion values are approximated from graphical data.[1]

In Vivo Antiallergic Efficacy of this compound

The antiallergic effects of this compound observed in vitro have been corroborated by in vivo studies using animal models of allergic reactions.

In an IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model, oral administration of this compound dose-dependently suppressed the allergic reaction, as evidenced by a reduction in ear swelling and extravasation of Evans blue dye.[1][3]

Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis in Mice